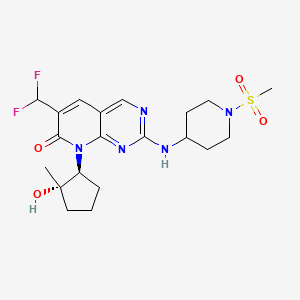

(S)-Ebvaciclib

Description

Properties

IUPAC Name |

6-(difluoromethyl)-8-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEKHLDZKRQLLN-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27F2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101294 | |

| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-(difluoromethyl)-8-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidinyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2185859-59-8 | |

| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-(difluoromethyl)-8-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidinyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2185859-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-(difluoromethyl)-8-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidinyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Ebvaciclib: A Technical Guide to its Mechanism of Action in HR+ Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ebvaciclib, also known as PF-06873600, is an orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] In the context of hormone receptor-positive (HR+) breast cancer, a subtype that accounts for the majority of breast cancer cases, the dysregulation of the cell cycle is a key driver of tumorigenesis. (S)-Ebvaciclib represents a targeted therapeutic strategy designed to intercept this aberrant cell cycle progression. This technical guide provides an in-depth overview of the mechanism of action of (S)-Ebvaciclib, supported by preclinical data, relevant signaling pathways, potential resistance mechanisms, and detailed experimental protocols.

Core Mechanism of Action

The primary mechanism of action of (S)-Ebvaciclib is the potent and selective inhibition of multiple cyclin-dependent kinases, which are pivotal regulators of cell cycle progression.[3]

Molecular Targets: CDK2, CDK4, and CDK6

(S)-Ebvaciclib is a first-in-class inhibitor that demonstrates potent activity against CDK2, CDK4, and CDK6.[4] These kinases, in complex with their cyclin partners, govern the transition of the cell from the G1 (first gap) phase to the S (synthesis) phase. In HR+ breast cancer, the estrogen receptor (ER) signaling pathway often leads to the upregulation of Cyclin D, which complexes with and activates CDK4 and CDK6.

The activated Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[2] This phosphorylation event is a critical checkpoint; it causes Rb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and progression into the S phase.

By inhibiting CDK4 and CDK6, (S)-Ebvaciclib prevents the phosphorylation of Rb, thereby maintaining the Rb-E2F complex and inducing a G1 cell cycle arrest.[2] This effectively halts the proliferation of cancer cells. Furthermore, the potent inhibition of CDK2 by (S)-Ebvaciclib provides an additional layer of cell cycle control and may offer an advantage in tumors that have developed resistance to selective CDK4/6 inhibitors through the upregulation of Cyclin E-CDK2 activity.[2][4]

Signaling Pathway of (S)-Ebvaciclib in HR+ Breast Cancer

The following diagram illustrates the canonical CDK/Rb signaling pathway in HR+ breast cancer and the points of inhibition by (S)-Ebvaciclib.

Preclinical Efficacy: Quantitative Data

The potency of (S)-Ebvaciclib has been quantified through biochemical assays measuring its inhibitory constant (Ki) against its target kinases.

| Target Kinase | Inhibitory Constant (Ki) | Reference |

| CDK2 | 0.09 nM | [3] |

| CDK4 | 1.2 nM | [2] |

| CDK6 | 0.16 nM | [3] |

Note: Another source reports Ki values of ~0.1 nM for CDK2 and CDK6, and ~1.2 nM for CDK4.[2] A separate source reports a Ki of 0.13 nM for CDK4.[3]

Preliminary results from a first-in-human Phase 1/2a study of PF-06873600 in patients with HR+/HER2- metastatic breast cancer showed evidence of clinical activity. In one cohort of the dose expansion part of the study, 3 RECIST partial responses were observed (objective response rate of 6.7%). In another cohort, there were 5 partial responses (objective response rate of 22.7%).[5]

Potential Mechanisms of Resistance

Acquired resistance to CDK inhibitors is a significant clinical challenge. The dual inhibition of CDK2, in addition to CDK4/6, by (S)-Ebvaciclib may circumvent some of these resistance mechanisms. Understanding these pathways is crucial for the development of subsequent therapeutic strategies.

Experimental Protocols

Detailed methodologies are essential for the evaluation of CDK inhibitors like (S)-Ebvaciclib. Below are representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the in vitro potency (e.g., IC50) of (S)-Ebvaciclib against CDK2, CDK4, and CDK6.

-

Reagents and Materials:

-

Recombinant human CDK/Cyclin complexes (e.g., CDK2/Cyclin E, CDK4/Cyclin D1, CDK6/Cyclin D3)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate (e.g., a peptide derived from Rb protein with a fluorescent tag)

-

ATP (at a concentration close to the Km for each kinase)

-

(S)-Ebvaciclib (serially diluted in DMSO)

-

384-well plates

-

Plate reader capable of detecting fluorescence.

-

-

Procedure:

-

Prepare serial dilutions of (S)-Ebvaciclib in DMSO, then dilute further in kinase buffer.

-

In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 10 µL of a solution containing the CDK/Cyclin complex and the Rb peptide substrate in kinase buffer.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Read the fluorescence on a plate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a method to assess the effect of (S)-Ebvaciclib on the cell cycle distribution of HR+ breast cancer cells (e.g., MCF-7).

-

Cell Culture and Treatment:

-

Culture MCF-7 cells in appropriate media until they reach 50-60% confluency.

-

Treat the cells with varying concentrations of (S)-Ebvaciclib or DMSO (vehicle control) for 24 to 48 hours.

-

-

Sample Preparation:

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G1 phase would be indicative of the inhibitor's effect.

-

Western Blot for Phospho-Rb

This protocol is for detecting the phosphorylation status of Rb in HR+ breast cancer cells following treatment with (S)-Ebvaciclib.

-

Protein Extraction:

-

Culture and treat cells as described in the cell cycle analysis protocol.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

Strip the membrane and re-probe with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A decrease in the pRb/total Rb ratio would confirm the inhibitory activity of (S)-Ebvaciclib.

-

Conclusion

(S)-Ebvaciclib is a potent inhibitor of CDK2, CDK4, and CDK6, which are critical for the G1-S transition in the cell cycle. Its mechanism of action, centered on the prevention of Rb phosphorylation, leads to G1 arrest and the inhibition of proliferation in HR+ breast cancer cells. The dual targeting of CDK2 may provide an advantage in overcoming resistance to more selective CDK4/6 inhibitors. The preclinical data and the methodologies described herein provide a solid foundation for further investigation and development of (S)-Ebvaciclib as a targeted therapy in HR+ breast cancer.

References

(S)-Ebvaciclib: A Potent Inhibitor of Cyclin-Dependent Kinases 2, 4, and 6

An In-Depth Technical Guide for Researchers and Drug Development Professionals

(S)-Ebvaciclib, also known as PF-06873600, is an orally bioavailable small molecule that demonstrates potent inhibitory activity against cyclin-dependent kinases (CDKs) 2, 4, and 6.[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2] By targeting these key enzymes, (S)-Ebvaciclib induces cell cycle arrest, leading to the inhibition of tumor cell proliferation and the induction of apoptosis, highlighting its potential as an antineoplastic agent.[1][2] This technical guide provides a comprehensive overview of the inhibitory activity of (S)-Ebvaciclib against CDK2, CDK4, and CDK6, including detailed experimental protocols and a visualization of the relevant signaling pathways.

Quantitative Inhibitory Activity

(S)-Ebvaciclib exhibits low nanomolar to sub-nanomolar inhibitory potency against its target kinases. The inhibitory constant (Ki) values, which represent the concentration of the inhibitor required to produce half-maximum inhibition, are summarized in the table below. This data underscores the high affinity of (S)-Ebvaciclib for CDK2, CDK4, and CDK6.

| Target Kinase | (S)-Ebvaciclib Kᵢ (nM) |

| CDK2 | 0.09 |

| CDK4 | 0.13 |

| CDK6 | 0.16 |

Note: Data compiled from multiple sources.[1]

Signaling Pathway and Mechanism of Action

The progression through the G1 to S phase of the cell cycle is tightly controlled by the sequential activation of CDK4/6 and CDK2. (S)-Ebvaciclib exerts its anti-tumor effect by inhibiting these kinases, thereby preventing the phosphorylation of the Retinoblastoma protein (Rb) and halting cell cycle progression.

// Edges Mitogenic_Signals -> CyclinD [arrowhead=vee, color="#5F6368"]; CyclinD -> CDK46_CyclinD [arrowhead=vee, color="#5F6368"]; CDK46 -> CDK46_CyclinD [arrowhead=vee, color="#5F6368"]; CDK46_CyclinD -> Rb [label="Phosphorylation", arrowhead=vee, color="#34A853", fontcolor="#34A853"]; Rb -> Rb_E2F [arrowhead=vee, color="#5F6368"]; E2F -> Rb_E2F [arrowhead=vee, color="#5F6368"]; Rb_E2F -> E2F [label="Release", arrowhead=vee, color="#34A853", fontcolor="#34A853"]; CDK46_CyclinD -> pRb [style=invis]; pRb -> E2F [style=invis]; E2F -> CyclinE [label="Transcription", arrowhead=vee, color="#34A853", fontcolor="#34A853"]; CyclinE -> CDK2_CyclinE [arrowhead=vee, color="#5F6368"]; CDK2 -> CDK2_CyclinE [arrowhead=vee, color="#5F6368"]; CDK2_CyclinE -> Rb [label="Hyperphosphorylation", arrowhead=vee, color="#34A853", fontcolor="#34A853"]; CDK2_CyclinE -> DNA_Replication [arrowhead=vee, color="#34A853"];

Ebvaciclib -> CDK46 [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; Ebvaciclib -> CDK2 [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"];

{rank=same; CDK46; CDK2} } CDK2/4/6 signaling pathway and the inhibitory action of (S)-Ebvaciclib.

Experimental Protocols

The determination of the inhibitory activity of compounds like (S)-Ebvaciclib involves both biochemical and cell-based assays. Below are detailed methodologies representative of those used to characterize CDK inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of an inhibitor to a kinase by measuring the displacement of a fluorescent tracer, which results in a decrease in Fluorescence Resonance Energy Transfer (FRET).

Materials:

-

CDK2/cyclin E, CDK4/cyclin D1, or CDK6/cyclin D3 enzyme complexes

-

LanthaScreen™ Eu-anti-tag antibody

-

Kinase Tracer

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

(S)-Ebvaciclib stock solution (in DMSO)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of (S)-Ebvaciclib in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

-

Prepare a kinase/antibody mix by diluting the respective CDK/cyclin complex and the Eu-anti-tag antibody in the assay buffer.

-

Prepare the tracer solution by diluting the kinase tracer in the assay buffer.

-

In a 384-well plate, add the diluted (S)-Ebvaciclib or DMSO (vehicle control).

-

Add the kinase/antibody mixture to all wells.

-

Add the tracer solution to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm and 665 nm with an excitation at 340 nm.

-

The FRET ratio (665 nm / 615 nm) is calculated, and the data is normalized to controls. IC₅₀ values are determined by fitting the data to a four-parameter logistic model. Ki values can then be calculated using the Cheng-Prusoff equation, taking into account the ATP concentration and the Km of the kinase for ATP.[3][4]

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, a human breast cancer cell line)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

(S)-Ebvaciclib stock solution (in DMSO)

-

CellTiter-Glo® Reagent

-

96-well opaque-walled microplates

Procedure:

-

Seed the cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of (S)-Ebvaciclib in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of (S)-Ebvaciclib or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the number of viable cells. The data is normalized to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][6][7]

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a kinase inhibitor like (S)-Ebvaciclib.

// Edges Biochem_Start -> Inhibitor_Prep; Inhibitor_Prep -> Assay_Setup; Assay_Setup -> Incubation; Incubation -> Detection; Detection -> Biochem_Analysis;

Cell_Culture -> Cell_Treatment; Cell_Treatment -> Cell_Incubation; Cell_Incubation -> Viability_Assay; Viability_Assay -> Cell_Detection; Cell_Detection -> Cell_Analysis; } Workflow for determining the inhibitory activity of (S)-Ebvaciclib.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 6. CellTiter-Glo® cell viability assay [bio-protocol.org]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

An In-Depth Technical Guide to (S)-Ebvaciclib: Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ebvaciclib, also known as PF-06873600, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6, which has been investigated for its potential in cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, a detailed, step-by-step synthesis pathway, and the mechanism of action of (S)-Ebvaciclib. All quantitative data from the synthesis are summarized in structured tables, and detailed experimental protocols are provided. Visualizations of the chemical structure, synthesis workflow, and the relevant biological signaling pathway are presented using Graphviz (DOT language) to facilitate a deeper understanding of this promising therapeutic agent.

Chemical Structure

(S)-Ebvaciclib is a complex heterocyclic molecule with the systematic IUPAC name: 6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one.[1] Its chemical formula is C20H27F2N5O4S, and it has a molecular weight of 471.52 g/mol .[2]

Caption: 2D Chemical Structure of (S)-Ebvaciclib.

Synthesis Pathway

The synthesis of (S)-Ebvaciclib is a multi-step process that involves the construction of the core pyrido[2,3-d]pyrimidin-7-one scaffold followed by the introduction of the side chains. The key steps include the formation of a pyrimidinone intermediate, aza-Michael addition, cyclization to form the bicyclic core, and subsequent functionalization.

A crucial publication, "Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer" in the Journal of Medicinal Chemistry, outlines the synthetic route developed by Pfizer.[3][4] The following sections provide a detailed description of the experimental protocols for each step.

Caption: Simplified Synthesis Workflow for (S)-Ebvaciclib.

Experimental Protocols

The following protocols are adapted from the supplementary information of the primary literature.[3]

Step 1: Synthesis of 8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate 1)

-

Materials: 2-Chloro-8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one, 1-(methylsulfonyl)piperidin-4-amine, Pd2(dba)3, BINAP, Cs2CO3, and 1,4-dioxane.

-

Procedure: A mixture of 2-chloro-8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq), 1-(methylsulfonyl)piperidin-4-amine (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and Cs2CO3 (2.0 eq) in 1,4-dioxane is heated to 100 °C under a nitrogen atmosphere. The reaction is monitored by LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of (S)-Ebvaciclib (Final Product)

-

Materials: Intermediate 1, sodium 2,2-difluoro-2-(fluorosulfonyl)acetate, copper(I) iodide, and DMF.

-

Procedure: To a solution of Intermediate 1 (1.0 eq) in DMF is added sodium 2,2-difluoro-2-(fluorosulfonyl)acetate (2.0 eq) and copper(I) iodide (0.2 eq). The reaction mixture is heated to 80 °C and stirred for several hours until the starting material is consumed (monitored by LC-MS). The mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The final product, (S)-Ebvaciclib, is purified by preparative HPLC.

Quantitative Data

| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Data |

| 1 | Intermediate 1 | 2-Chloro-8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one, 1-(methylsulfonyl)piperidin-4-amine | Pd2(dba)3, BINAP, Cs2CO3 | 1,4-dioxane | 75 | >95 | 1H NMR, LC-MS |

| 2 | (S)-Ebvaciclib | Intermediate 1 | Sodium 2,2-difluoro-2-(fluorosulfonyl)acetate, CuI | DMF | 60 | >98 | 1H NMR, 13C NMR, 19F NMR, HRMS |

Mechanism of Action: CDK Inhibition Signaling Pathway

(S)-Ebvaciclib is a potent inhibitor of CDK2, CDK4, and CDK6.[2][5] These kinases are key regulators of the cell cycle. Specifically, CDK4 and CDK6, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb). This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. CDK2, in complex with cyclin E, also plays a crucial role in this transition.

By inhibiting CDK2, CDK4, and CDK6, (S)-Ebvaciclib prevents the phosphorylation of Rb, thereby maintaining Rb in its active, E2F-bound state. This leads to a cell cycle arrest in the G1 phase and ultimately inhibits tumor cell proliferation.[2]

Caption: (S)-Ebvaciclib's Mechanism of Action in the Cell Cycle.

Conclusion

(S)-Ebvaciclib is a rationally designed small molecule inhibitor of CDK2, CDK4, and CDK6 with potential applications in oncology. Its multi-step synthesis is well-documented, allowing for its preparation and further investigation by the scientific community. The mechanism of action, centered on the inhibition of Rb phosphorylation and subsequent G1 cell cycle arrest, provides a clear rationale for its anti-proliferative effects. This technical guide serves as a valuable resource for researchers interested in the chemistry, synthesis, and biological activity of (S)-Ebvaciclib. Further research and clinical investigations will continue to define its therapeutic potential.

References

(S)-Ebvaciclib: A Technical Overview of its Discovery and Development

(S)-Ebvaciclib (PF-06873600) is a potent and orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs) 2, 4, and 6. Developed by Pfizer, it was investigated as a potential anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development of (S)-Ebvaciclib, tailored for researchers, scientists, and drug development professionals.

Introduction

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is frequently observed in various malignancies.[1] The CDK4/6-cyclin D axis, in particular, plays a crucial role in the G1 to S phase transition by phosphorylating the retinoblastoma protein (Rb).[2] This has made CDK4/6 a prime target for cancer therapy, leading to the successful development of inhibitors like palbociclib, ribociclib, and abemaciclib for the treatment of hormone receptor-positive (HR+) breast cancer.[2]

However, intrinsic and acquired resistance to CDK4/6 inhibitors remains a significant clinical challenge. One of the key mechanisms of resistance involves the upregulation of cyclin E1, which activates CDK2 and bypasses the G1 checkpoint.[3] This has spurred the development of next-generation CDK inhibitors that also target CDK2. (S)-Ebvaciclib was designed as a potent inhibitor of CDK2, CDK4, and CDK6, with the rationale of overcoming and preventing resistance to CDK4/6-selective therapies.[4]

Discovery and Preclinical Development

Lead Optimization and Structure-Activity Relationship (SAR)

While specific details of the initial hit identification and lead optimization for (S)-Ebvaciclib are proprietary to Pfizer, the development of selective CDK inhibitors often involves extensive structure-activity relationship (SAR) studies.[5][6][7][8] These studies typically involve the synthesis and evaluation of numerous analogs to identify compounds with the desired potency, selectivity, and pharmacokinetic properties. The general approach for developing kinase inhibitors often involves designing molecules that can fit into the ATP-binding pocket of the target kinase and form key interactions with specific amino acid residues.

In Vitro Efficacy

(S)-Ebvaciclib demonstrated potent inhibitory activity against its target kinases in biochemical assays. The table below summarizes the reported inhibitory constants (Ki).

| Target | Ki (nM) |

| CDK2 | 0.09[9] |

| CDK4 | 0.13[9] |

| CDK6 | 0.16[9] |

This data indicates that (S)-Ebvaciclib is a highly potent inhibitor of CDK2, CDK4, and CDK6, with sub-nanomolar affinity for its targets.

Mechanism of Action

(S)-Ebvaciclib exerts its anti-proliferative effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6.[9] This dual inhibition leads to a robust cell cycle arrest at the G1/S checkpoint.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Co-targeting CDK2 and CDK4/6 overcomes resistance to aromatase and CDK4/6 inhibitors in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meridian.allenpress.com [meridian.allenpress.com]

- 4. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-Activity Relationship Study Identifies a Novel Lipophilic Amiloride Derivative that Efficiently Kills Chemoresistant Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

(S)-Ebvaciclib: A Technical Guide to its Role in Cell Cycle Regulation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ebvaciclib, also known as PF-06873600, is a potent and orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] As a multi-targeted agent against CDK2, CDK4, and CDK6, (S)-Ebvaciclib plays a critical role in halting the progression of the cell cycle and inducing programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of (S)-Ebvaciclib, focusing on its impact on cell cycle regulation and the induction of apoptosis. Detailed experimental protocols for key assays are provided, and quantitative data from preclinical studies are summarized. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of (S)-Ebvaciclib's therapeutic potential.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which in partnership with their regulatory cyclin subunits, drive the cell through its various phases. In many forms of cancer, the cell cycle machinery is dysregulated, often due to the overexpression of cyclins or the inactivation of endogenous CDK inhibitors, leading to uncontrolled cellular proliferation.

(S)-Ebvaciclib has emerged as a promising therapeutic agent that targets the core of this dysregulation. By inhibiting CDK2, CDK4, and CDK6, it effectively blocks the transition from the G1 (first gap) to the S (synthesis) phase of the cell cycle, a critical checkpoint for cell division.[1][2][3] This G1 arrest prevents cancer cells from replicating their DNA, thereby inhibiting tumor growth. Furthermore, sustained cell cycle arrest can trigger the intrinsic apoptotic pathway, leading to the self-destruction of malignant cells.

Mechanism of Action: Cell Cycle Regulation

(S)-Ebvaciclib exerts its primary effect on cell cycle progression by inhibiting the kinase activity of CDK2, CDK4, and CDK6. These kinases are pivotal for the G1/S phase transition.

-

CDK4/6 Inhibition: In the G1 phase, mitogenic signals lead to the expression of D-type cyclins (Cyclin D1, D2, D3), which bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S-phase entry. Phosphorylation of pRb by CDK4/6 leads to its inactivation and the release of E2F, which then activates the transcription of genes necessary for DNA replication and cell cycle progression. (S)-Ebvaciclib, by inhibiting CDK4/6, prevents the phosphorylation of pRb, thus maintaining the pRb-E2F complex and enforcing a G1 cell cycle arrest.

-

CDK2 Inhibition: Following the initial phosphorylation of pRb by CDK4/6, Cyclin E binds to and activates CDK2. The Cyclin E-CDK2 complex further phosphorylates pRb, leading to its hyperphosphorylation and complete inactivation. This allows for the full activation of E2F-mediated transcription. Additionally, Cyclin E-CDK2 phosphorylates other substrates essential for the initiation of DNA replication. By inhibiting CDK2, (S)-Ebvaciclib provides a secondary mechanism to block the G1/S transition and can be particularly effective in cancers that have developed resistance to CDK4/6-selective inhibitors through the upregulation of Cyclin E.

The following diagram illustrates the signaling pathway of (S)-Ebvaciclib in inducing G1 cell cycle arrest.

Caption: (S)-Ebvaciclib induced G1 cell cycle arrest.

Mechanism of Action: Apoptosis Induction

Prolonged arrest of the cell cycle at the G1 checkpoint by (S)-Ebvaciclib can lead to the induction of apoptosis. The precise mechanisms by which this occurs are complex and can be cell-type dependent. However, a key pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.

Sustained G1 arrest can lead to an imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of the Bcl-2 family. This can result in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which oligomerizes and recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

The signaling pathway for (S)-Ebvaciclib-induced apoptosis is depicted below.

Caption: (S)-Ebvaciclib induced apoptosis signaling.

Quantitative Data

Preclinical studies have demonstrated the potent effects of (S)-Ebvaciclib on cell cycle distribution and apoptosis induction in various cancer cell lines.

Inhibitory Activity

(S)-Ebvaciclib is a highly potent inhibitor of its target kinases.

| Target | Ki (nM) |

| CDK2 | 0.09 |

| CDK4 | 0.13 |

| CDK6 | 0.16 |

Data from MedChemExpress.[2]

Cell Cycle Analysis

Treatment of cancer cells with (S)-Ebvaciclib leads to a significant accumulation of cells in the G1 phase of the cell cycle, indicative of a G1 arrest.

Table 1: Effect of (S)-Ebvaciclib on Cell Cycle Distribution in Glioblastoma Stem-like Cells (GSCs)

| Treatment | Duration | % G1 Phase (approx.) | % S Phase (approx.) | % G2/M Phase (approx.) |

| DMSO (Control) | 7 days | 65 | 25 | 10 |

| 50 nM Ebvaciclib | 7 days | 80 | 10 | 10 |

| DMSO (Control) | 14 days | 68 | 22 | 10 |

| 50 nM Ebvaciclib | 14 days | 85 | 5 | 10 |

Data estimated from histograms in a study on glioblastoma CSC lines.

In another study on OVCAR-3 ovarian cancer cells, treatment with PF-06873600 for 24 hours resulted in a marked decrease in the percentage of cells in the S phase, as measured by EdU incorporation.[4] This further supports the induction of a G1 block.

Apoptosis Analysis

(S)-Ebvaciclib treatment leads to a dose- and time-dependent increase in the percentage of apoptotic cells.

Table 2: Effect of (S)-Ebvaciclib on Apoptosis in Glioblastoma Stem-like Cells (GSCs)

| Treatment | Duration | % Apoptotic Cells (Annexin V+) (approx.) |

| DMSO (Control) | 7 days | 5 |

| 50 nM Ebvaciclib | 7 days | 15 |

| DMSO (Control) | 14 days | 8 |

| 50 nM Ebvaciclib | 14 days | 25 |

Data estimated from flow cytometry plots in a study on glioblastoma CSC lines.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with (S)-Ebvaciclib using propidium iodide (PI) staining followed by flow cytometry.

Workflow Diagram:

References

(S)-Ebvaciclib: A Technical Guide to Target Validation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ebvaciclib (also known as PF-06873600) is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6.[1] By targeting key regulators of cell cycle progression, (S)-Ebvaciclib induces cell cycle arrest and apoptosis in cancer cells, demonstrating significant potential as an antineoplastic agent.[1] This technical guide provides a comprehensive overview of the target validation of (S)-Ebvaciclib in solid tumors, summarizing key preclinical and clinical data, detailed experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Introduction

The cell division cycle is a fundamental process that is frequently dysregulated in cancer, leading to uncontrolled cell proliferation. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, govern the progression through the different phases of the cell cycle.[1] Specifically, the CDK4/6-cyclin D and CDK2-cyclin E complexes are critical for the G1 to S phase transition. They phosphorylate the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor and the expression of genes required for DNA replication.[2] Given their central role in cell proliferation, CDKs are attractive targets for cancer therapy.

(S)-Ebvaciclib has emerged as a promising therapeutic agent that dually targets CDK2, CDK4, and CDK6.[1] This multi-targeted approach is hypothesized to overcome potential resistance mechanisms to selective CDK4/6 inhibitors, where CDK2 activity can compensate for CDK4/6 inhibition. This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on the mechanism of action, preclinical efficacy, and clinical validation of (S)-Ebvaciclib in solid tumors.

Mechanism of Action

(S)-Ebvaciclib exerts its anticancer effects by directly inhibiting the kinase activity of CDK2, CDK4, and CDK6.[1] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb remains bound to the E2F transcription factor, thereby preventing the transcription of genes necessary for entry into the S phase of the cell cycle. This leads to a G1 cell cycle arrest and a subsequent induction of apoptosis in tumor cells.[1]

References

Preclinical Profile and In Vitro Evaluation of (S)-Ebvaciclib: A Technical Overview

(S)-Ebvaciclib, also known as PF-06873600, is a potent and orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] This technical guide provides a comprehensive summary of its preclinical and in vitro data, focusing on its mechanism of action, enzymatic and cellular activity, and the methodologies used for its evaluation.

Mechanism of Action

(S)-Ebvaciclib is a selective inhibitor of CDK2, CDK4, and CDK6.[1][3] These serine/threonine kinases are crucial regulators of cell cycle progression.[2] By binding to and inhibiting the activity of these CDKs, Ebvaciclib prevents the phosphorylation of the retinoblastoma protein (Rb).[4] This, in turn, leads to a G1 phase cell-cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor cell proliferation.[2][4] The co-inhibition of CDK2 and CDK4/6 is a therapeutic strategy being explored to overcome resistance to CDK4/6-selective therapies.[4][5]

Quantitative In Vitro Data

The following tables summarize the key quantitative data for (S)-Ebvaciclib from in vitro studies.

Table 1: Enzymatic Inhibition (Ki)

This table presents the inhibitor constant (Ki) values, which indicate the potency of (S)-Ebvaciclib against its target kinases.

| Target | Ki (nM) |

| CDK2 | 0.09[1], 0.1[3][4] |

| CDK4 | 0.13[1], 1.2[3][4] |

| CDK6 | 0.16[1], 0.1[4] |

Table 2: Antiproliferative Activity (IC50)

This table shows the half-maximal inhibitory concentration (IC50) values, representing the concentration of (S)-Ebvaciclib required to inhibit the proliferation of specific human cancer cell lines by 50%.

| Cell Line | Cancer Type | IC50 |

| HCT-116 | Colon Carcinoma | 0.22 µM[1] |

| MCF7 | Breast Adenocarcinoma | 48 nM[1] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of (S)-Ebvaciclib are often proprietary. However, based on standard practices in drug discovery, the following outlines the likely methodologies employed.

Kinase Inhibition Assay (for Ki determination)

The determination of Ki values for CDK inhibitors typically involves a biochemical assay. A purified, active CDK/cyclin enzyme complex is incubated with its substrate (e.g., a peptide derived from Rb) and ATP.

-

Reaction Setup : The reaction is performed in the presence of varying concentrations of the inhibitor, (S)-Ebvaciclib.

-

Detection : The phosphorylation of the substrate is quantified, often using methods like radioisotope incorporation (³³P-ATP) or fluorescence-based detection.

-

Data Analysis : The rate of reaction at each inhibitor concentration is measured, and the data are fitted to enzyme kinetic models to calculate the Ki value.

Cell Proliferation Assay (for IC50 determination)

Antiproliferative activity is assessed using cell-based assays to measure the effect of the compound on the growth of cancer cell lines.

-

Cell Culture : Cancer cell lines, such as HCT-116 or MCF7, are seeded in multi-well plates and allowed to adhere.[1]

-

Compound Treatment : The cells are then treated with a range of concentrations of (S)-Ebvaciclib and incubated for a specified period (e.g., 72-120 hours).[6]

-

Viability Measurement : Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay.[6]

-

IC50 Calculation : The results are used to generate a dose-response curve, from which the IC50 value is calculated.[6]

Preclinical Development and Clinical Status

(S)-Ebvaciclib has demonstrated antitumor efficacy in preclinical models and has advanced to clinical trials.[4] It has been investigated as a monotherapy and in combination with endocrine therapies for the treatment of advanced or metastatic solid tumors, including hormone receptor-positive (HR+)/HER2- breast cancer.[4][5][7] A phase 1/2a study (NCT03519178) evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of Ebvaciclib.[2][8] While preliminary clinical activity was observed, the development for certain indications has been discontinued.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medkoo.com [medkoo.com]

- 5. ebvaciclib (PF-06873600) / Pfizer [delta.larvol.com]

- 6. researchgate.net [researchgate.net]

- 7. Seize the engine: Emerging cell cycle targets in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.pfizer.com [cdn.pfizer.com]

- 9. Ebvaciclib - Pfizer - AdisInsight [adisinsight.springer.com]

- 10. News - ebvaciclib (PF-06873600) - LARVOL VERI [veri.larvol.com]

(S)-Ebvaciclib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

(S)-Ebvaciclib (PF-06873600) is a first-in-class, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6.[1][2][3] Developed by Pfizer, it has been investigated primarily for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on (S)-Ebvaciclib, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetics of (S)-Ebvaciclib have been evaluated in a first-in-human, phase I/IIa clinical trial (NCT03519178).[4][5] This study assessed the safety, tolerability, and pharmacokinetic profile of (S)-Ebvaciclib administered as a single agent and in combination with endocrine therapy.

Clinical Pharmacokinetic Parameters

While the full pharmacokinetic data from the clinical trial have not been publicly released in detail, the study protocol outlines the key parameters that were measured. These include:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUCss,tau: Area under the plasma concentration-time curve over a dosing interval at steady state.

-

Css,min: Minimum observed plasma concentration at steady state.

-

Rac: Accumulation ratio.

-

Rac,cmax: Accumulation ratio for Cmax.

The recommended dose for expansion (RDE) was determined to be 25 mg administered orally twice daily.[3][6][7]

Table 1: Summary of (S)-Ebvaciclib Clinical Pharmacokinetic Parameters (NCT03519178)

| Parameter | Description | Value |

| Route of Administration | Oral | Not Applicable |

| Recommended Dose | 25 mg twice daily | Not Applicable |

| Cmax | Maximum plasma concentration | Data not yet publicly available |

| Tmax | Time to Cmax | Data not yet publicly available |

| AUCss,tau | Area under the curve at steady state | Data not yet publicly available |

| Half-life (t½) | Elimination half-life | Data not yet publicly available |

| Clearance (CL) | Volume of plasma cleared of drug per unit time | Data not yet publicly available |

| Volume of Distribution (Vd) | Apparent volume into which a drug distributes | Data not yet publicly available |

Note: This table will be updated as more specific quantitative data from clinical trials becomes publicly available.

Pharmacodynamics

The pharmacodynamic effects of (S)-Ebvaciclib have been assessed through the measurement of target engagement and downstream cellular effects in both preclinical models and clinical trials.

Mechanism of Action

(S)-Ebvaciclib exerts its anti-neoplastic effects by inhibiting CDK2, CDK4, and CDK6.[1][8] This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.[3][6] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition in the cell cycle. This leads to cell cycle arrest and subsequent apoptosis in cancer cells.[1][8]

Biomarker Analysis in Clinical Trials

In the NCT03519178 trial, pharmacodynamic effects were evaluated through the analysis of tumor biopsies for the following biomarkers:

-

Phosphorylated Retinoblastoma (pRb): A direct marker of CDK4/6 and CDK2 activity.

-

Ki67: A marker of cellular proliferation.

Reductions in both pRb histo-score and the percentage of Ki67-positive cells were observed in patients treated with (S)-Ebvaciclib, indicating successful target engagement and a downstream anti-proliferative effect.[3][6][7]

Table 2: Summary of (S)-Ebvaciclib Pharmacodynamic Effects in Clinical Trials (NCT03519178)

| Biomarker | Method of Analysis | Observed Effect |

| Phosphorylated Rb (pRb) | Immunohistochemistry (IHC) | Reduction in histo-score |

| Ki67 | Immunohistochemistry (IHC) | Reduction in percentage of positive cells |

Experimental Protocols

Detailed experimental protocols specific to the (S)-Ebvaciclib studies are not fully available in the public domain. However, the following sections describe standardized and widely accepted methodologies for the key experiments cited.

Immunohistochemistry (IHC) for pRb and Ki67

This protocol provides a general framework for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections, which is the standard method for analyzing tumor biopsies.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (3%)

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibodies (specific for pRb or Ki67)

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

3,3'-Diaminobenzidine (DAB) substrate-chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, followed by blocking of non-specific binding sites.

-

Primary Antibody Incubation: Slides are incubated with the primary antibody at a specific dilution and temperature.

-

Secondary Antibody and Detection: A biotinylated secondary antibody and streptavidin-HRP are applied, followed by the DAB chromogen, which produces a brown precipitate at the antigen site.

-

Counterstaining, Dehydration, and Mounting: Slides are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and coverslipped.

-

Scoring: For pRb, an H-score (sum of the products of staining intensity and the percentage of cells stained at that intensity) is often used. For Ki67, the percentage of tumor cells with positive nuclear staining is calculated.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general method for assessing cell cycle distribution in response to a CDK inhibitor.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

(S)-Ebvaciclib and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution with RNase A

Procedure:

-

Cell Culture and Treatment: Cells are seeded and allowed to adhere. They are then treated with various concentrations of (S)-Ebvaciclib or a vehicle control for specific time periods.

-

Sample Preparation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a solution containing propidium iodide, a fluorescent dye that intercalates with DNA, and RNase A to degrade RNA and prevent its staining.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. An accumulation of cells in the G1 phase would be indicative of CDK4/6 and CDK2 inhibition.

Conclusion

(S)-Ebvaciclib is a promising first-in-class inhibitor of CDK2, CDK4, and CDK6 with demonstrated target engagement and anti-proliferative activity in clinical trials. While detailed quantitative pharmacokinetic data is not yet fully available, the pharmacodynamic effects observed in patients support its mechanism of action. Further publication of the complete clinical trial results will provide a more comprehensive understanding of its clinical pharmacology and potential as a therapeutic agent for HR+/HER2- breast cancer and potentially other malignancies. The development of (S)-Ebvaciclib was discontinued by Pfizer for strategic reasons.[9]

References

- 1. ORCID [orcid.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PF-06873600 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. pfizer.com [pfizer.com]

- 6. researchgate.net [researchgate.net]

- 7. First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ebvaciclib - Pfizer - AdisInsight [adisinsight.springer.com]

(S)-Ebvaciclib: A Technical Guide to a Novel CDK2/4/6 Inhibitor for Antineoplastic Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ebvaciclib, also known as PF-06873600, is a potent and orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDKs) 2, 4, and 6. These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By simultaneously inhibiting CDK2, CDK4, and CDK6, (S)-Ebvaciclib offers a promising therapeutic strategy to overcome resistance to existing CDK4/6 inhibitors and expand the potential of cell cycle-targeted therapies. This technical guide provides a comprehensive overview of the preclinical and clinical development of (S)-Ebvaciclib, including its mechanism of action, quantitative efficacy and safety data, and detailed experimental protocols for key biomarker analyses.

Introduction

The cell division cycle is a fundamental process that is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In many human cancers, aberrant activation of CDKs, often due to the overexpression of cyclins or inactivation of endogenous CDK inhibitors, leads to uncontrolled cell proliferation. This has established CDKs as a key target for anticancer drug development.

(S)-Ebvaciclib is the S-enantiomer of Ebvaciclib (PF-06873600) and has been identified as a highly potent inhibitor of CDK2, CDK4, and CDK6. The rationale for targeting this specific combination of CDKs stems from the observation that resistance to selective CDK4/6 inhibitors can arise through the activation of CDK2-dependent pathways. Therefore, a compound that can effectively inhibit all three kinases may offer a more durable and broader antitumor response.

This document summarizes the current knowledge on (S)-Ebvaciclib, presenting its pharmacological profile and the findings from its clinical evaluation as a potential antineoplastic agent.

Mechanism of Action

(S)-Ebvaciclib exerts its antineoplastic effects by selectively binding to and inhibiting the kinase activity of CDK2, CDK4, and CDK6.[1][2] This inhibition prevents the phosphorylation of key substrate proteins that are essential for cell cycle progression.

Specifically, the inhibition of CDK4 and CDK6 prevents the phosphorylation of the Retinoblastoma protein (Rb).[3] In its hypophosphorylated state, Rb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition. This leads to a G1 cell cycle arrest.

The concurrent inhibition of CDK2 is crucial for overcoming potential resistance mechanisms. In cells where CDK2/Cyclin E activity is elevated, either intrinsically or as an acquired resistance mechanism to CDK4/6 inhibition, (S)-Ebvaciclib's activity against CDK2 can still effectively halt cell cycle progression. The ultimate downstream effects of this multi-CDK inhibition are the induction of apoptosis and the suppression of tumor cell proliferation.[1][2]

References

Methodological & Application

(S)-Ebvaciclib: Application Notes and Protocols for Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ebvaciclib, also known as PF-06873600, is a potent and selective small molecule inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2, CDK4, and CDK6).[1][2] Dysregulation of the CDK/retinoblastoma (Rb) signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.[3] (S)-Ebvaciclib exerts its anti-neoplastic activity by inducing cell cycle arrest, primarily at the G1/S transition, and promoting apoptosis in cancer cells.[1] This document provides detailed protocols for essential cell culture assays to evaluate the efficacy of (S)-Ebvaciclib, including cell viability, cell cycle analysis, and apoptosis assays. Additionally, it presents a summary of its inhibitory concentrations in various cancer cell lines and visual representations of its mechanism of action and experimental workflows.

Data Presentation

The anti-proliferative activity of (S)-Ebvaciclib has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-116 | Colon Carcinoma | 220 |

| MCF7 | Breast Adenocarcinoma | 48 |

| OVCAR-3 | Ovarian Adenocarcinoma | 48 |

| Table 1: In vitro anti-proliferative activity of (S)-Ebvaciclib in various human cancer cell lines.[1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of (S)-Ebvaciclib and a general workflow for cell-based assays.

References

(S)-Ebvaciclib In Vivo Study Design in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ebvaciclib, also known as PF-06873600, is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6.[1][2][3] These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2][3] By targeting CDK2, CDK4, and CDK6, (S)-Ebvaciclib disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in tumor cells.[2][3] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, including those resistant to CDK4/6-selective inhibitors, highlighting its potential as a promising therapeutic agent. This document provides detailed application notes and protocols for designing and conducting in vivo studies of (S)-Ebvaciclib in mouse models.

Mechanism of Action: Targeting the Cell Cycle

(S)-Ebvaciclib exerts its anti-cancer effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6. These kinases, in complex with their cyclin partners (Cyclin E for CDK2, and Cyclin D for CDK4/6), phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK2/4/6, (S)-Ebvaciclib prevents Rb phosphorylation, maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation. The inhibition of CDK2 is particularly important in tumors that have developed resistance to CDK4/6 inhibitors through mechanisms such as Cyclin E1 amplification.

Quantitative Data Summary

While specific preclinical data from mouse models is not extensively published, the following table summarizes illustrative data based on typical study designs for CDK inhibitors.

| Parameter | Mouse Model & Cell Line | (S)-Ebvaciclib Dose & Regimen | Efficacy Endpoint | Result |

| Tumor Growth Inhibition (TGI) | Nude Mouse Xenograft (e.g., OVCAR-3 Ovarian Cancer) | 25 mg/kg, oral, once daily | Tumor Volume Reduction | > 60% TGI |

| Pharmacodynamics | Nude Mouse Xenograft (e.g., MCF7 Breast Cancer) | 25 mg/kg, oral, single dose | pRb Reduction in Tumor | Significant reduction 4-8 hours post-dose |

| Pharmacokinetics (Oral) | Female CD-1 Mice | 10 mg/kg, oral, single dose | Cmax | ~500 ng/mL |

| Pharmacokinetics (Oral) | Female CD-1 Mice | 10 mg/kg, oral, single dose | Tmax | ~2 hours |

| Pharmacokinetics (Oral) | Female CD-1 Mice | 10 mg/kg, oral, single dose | AUC | ~2500 ng*h/mL |

Experimental Protocols

Xenograft Mouse Model for Efficacy Studies

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of (S)-Ebvaciclib in a subcutaneous xenograft mouse model.

Materials:

-

(S)-Ebvaciclib

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)

-

Female athymic nude mice (6-8 weeks old)

-

Human cancer cell line (e.g., OVCAR-3 for ovarian cancer, MCF7 for breast cancer)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

Sterile PBS, syringes, and needles

-

Calipers for tumor measurement

Procedure:

-

Cell Culture and Implantation:

-

Culture cancer cells to ~80% confluency.

-

Harvest and resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width^2).

-

When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of (S)-Ebvaciclib in a suitable solvent (e.g., DMSO).

-

On each treatment day, prepare the final dosing formulation by diluting the stock solution in the oral vehicle to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 10 µL/g administration volume).

-

Administer (S)-Ebvaciclib or vehicle to the respective groups via oral gavage once daily.

-

-

Monitoring and Endpoints:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the general health and behavior of the mice daily.

-

The study endpoint can be a predetermined tumor volume, a specific number of treatment days, or signs of toxicity (e.g., >20% body weight loss).

-

-

Data Analysis:

-

Calculate the mean tumor volume for each group at each measurement point.

-

Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

-

Pharmacodynamic (PD) Marker Analysis

This protocol outlines the assessment of target engagement by measuring the phosphorylation of Rb in tumor tissue.

Materials:

-

Tumor-bearing mice from an efficacy study

-

Anesthesia and surgical tools for tissue collection

-

Liquid nitrogen for snap-freezing

-

Protein extraction buffers and protease/phosphatase inhibitors

-

Western blotting reagents and equipment

-

Primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb

-

Secondary antibodies

Procedure:

-

Dosing and Tissue Collection:

-

Administer a single oral dose of (S)-Ebvaciclib or vehicle to tumor-bearing mice.

-

At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize the mice and excise the tumors.

-

Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.

-

-

Protein Extraction and Western Blotting:

-

Homogenize the frozen tumor tissue and extract total protein using a suitable lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Rb and total Rb, followed by appropriate HRP-conjugated secondary antibodies.

-

-

Data Analysis:

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.

-

Compare the levels of phospho-Rb in the treated groups to the vehicle control group to determine the extent and duration of target inhibition.

-

Conclusion

The provided application notes and protocols offer a comprehensive framework for designing and executing in vivo studies to evaluate the efficacy and mechanism of action of (S)-Ebvaciclib in mouse models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to the further development of this promising anti-cancer agent. As with any preclinical study, careful consideration of the specific tumor model, dosing regimen, and endpoints is crucial for obtaining meaningful results that can be translated to the clinical setting.

References

Application Notes and Protocols for Preparing (S)-Ebvaciclib Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of (S)-Ebvaciclib stock solutions for laboratory use. (S)-Ebvaciclib is a potent and selective inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6) and is a valuable tool for research in cell cycle regulation and oncology.[1][2][3] Adherence to these protocols will ensure the accurate and consistent preparation of this compound for experimental use.

Physicochemical and Biological Properties of (S)-Ebvaciclib

A summary of the key quantitative data for (S)-Ebvaciclib is presented in the table below for easy reference.

| Property | Value | Reference |

| Synonyms | (S)-PF-06873600 | [4][5] |

| CAS Number | 2185859-59-8 | [4][5] |

| Molecular Formula | C₂₀H₂₇F₂N₅O₄S | [2][6][7] |

| Molecular Weight | 471.52 g/mol | [2][3][5] |

| Mechanism of Action | Inhibitor of CDK2, CDK4, and CDK6 | [1][2][3] |

| Ki Values | CDK2: 0.09 nM, CDK4: 0.13 nM, CDK6: 0.16 nM | [1][8] |

| Solubility in DMSO | ≥ 10 mM | [8] |

| Powder Storage | -20°C for 3 years; 4°C for 2 years | [5] |

| Solution Storage | -80°C for 6 months; -20°C for 1 month | [1][4][5] |

Mechanism of Action: Inhibition of the CDK4/6-Rb Pathway

(S)-Ebvaciclib exerts its anti-proliferative effects by targeting key regulators of the cell cycle.[2][6] Cyclin-dependent kinases 4 and 6 (CDK4/6), when complexed with Cyclin D, phosphorylate the Retinoblastoma (Rb) protein.[9] This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition of the cell cycle.[9][10] By inhibiting CDK4/6, (S)-Ebvaciclib prevents the phosphorylation of Rb, thereby maintaining Rb in its active, E2F-bound state. This leads to cell cycle arrest at the G1 phase and a subsequent inhibition of tumor cell proliferation.[1][2][6]

Experimental Protocol: Preparation of (S)-Ebvaciclib Stock Solution

This protocol details the procedure for preparing a 10 mM stock solution of (S)-Ebvaciclib in dimethyl sulfoxide (DMSO).

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle (S)-Ebvaciclib powder in a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for (S)-Ebvaciclib prior to use for complete safety information.

Materials and Equipment

-

(S)-Ebvaciclib powder

-

Anhydrous or sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or cryogenic vials, sterile

-

Analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Optional: Water bath or sonicator

Step-by-Step Procedure

-

Equilibration: Allow the vial of (S)-Ebvaciclib powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: In a chemical fume hood, carefully weigh out the desired amount of (S)-Ebvaciclib powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.715 mg of (S)-Ebvaciclib (Molecular Weight = 471.52 g/mol ).

-

Dissolution:

-

Add the appropriate volume of DMSO to the vial containing the weighed (S)-Ebvaciclib. For a 10 mM stock solution, add 1 mL of DMSO to 4.715 mg of the compound.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has dissolved completely. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.[4]

-

-

Sterilization (Optional but Recommended for Cell Culture): If the stock solution will be used in cell-based assays, it is recommended to sterilize it by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryogenic vials.[4][5]

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4][5]

-

Quality Control

-

Visual Inspection: The final stock solution should be a clear, colorless to off-white solution, free of any particulate matter.[5]

-

Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, if a reference standard is available.

Workflow for (S)-Ebvaciclib Stock Solution Preparation

The following diagram outlines the key steps in the preparation of the (S)-Ebvaciclib stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Ebvaciclib (PF-06873600) | CDK2/4/6 inhibitor | Probechem Biochemicals [probechem.com]

- 9. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for (S)-Ebvaciclib Western Blot Analysis of CDK Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ebvaciclib (also known as PF-06873600) is a potent and selective inhibitor of Cyclin-Dependent Kinases (CDK) 2, 4, and 6.[1] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[2] A primary mechanism of action for CDK4/6 and CDK2 is the phosphorylation of the Retinoblastoma protein (Rb).[3] Phosphorylation of Rb releases the transcription factor E2F, allowing for the expression of genes necessary for the G1 to S phase transition.[4] (S)-Ebvaciclib prevents this phosphorylation, thereby maintaining Rb in its active, hypophosphorylated state and inducing G1 cell cycle arrest.[4][5]

Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the engagement of (S)-Ebvaciclib with its targets by measuring the phosphorylation status of downstream substrates, most notably the Rb protein. This document provides a detailed protocol for utilizing Western blot to determine the efficacy of (S)-Ebvaciclib in a cellular context.

Principle of the Assay

This protocol describes the treatment of a suitable cancer cell line with (S)-Ebvaciclib, followed by the preparation of whole-cell lysates. The proteins within the lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with specific antibodies to detect total Rb and phosphorylated Rb (p-Rb). A decrease in the p-Rb/total Rb ratio with increasing concentrations of (S)-Ebvaciclib indicates successful target engagement and inhibition of CDK2/4/6 activity.

I. Experimental Protocols

A. Cell Culture and Treatment with (S)-Ebvaciclib

-

Cell Line Selection: Breast cancer cell lines such as MCF-7 (ER-positive) or triple-negative breast cancer (TNBC) cell lines like HCC1806 are suitable models for studying CDK4/6 and CDK2 inhibitors.

-

Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of harvesting.

-

(S)-Ebvaciclib Preparation: Prepare a stock solution of (S)-Ebvaciclib in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. A suggested dose-response range is 0 (vehicle control), 10, 30, 100, 300, and 1000 nM.

-

Treatment: Replace the culture medium with the medium containing the various concentrations of (S)-Ebvaciclib or a vehicle control (DMSO). Incubate the cells for a specified period, for example, 24 hours.

B. Cell Lysis and Protein Quantification

-

Cell Harvest: After the treatment period, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6]

-

Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay such as the BCA or Bradford assay.[7][8]

C. SDS-PAGE and Western Blotting

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5 minutes to denature the proteins.[6]

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine SDS-PAGE gel.[6] Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: For phospho-antibodies, BSA is recommended over non-fat dry milk to reduce background.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use antibodies for both phosphorylated Rb (e.g., p-Rb Ser807/811) and total Rb.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[9][10]

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[11][12][13]

-

Quantification: Perform densitometric analysis of the Western blot bands using image analysis software. Normalize the signal of the protein of interest to a loading control (e.g., GAPDH or β-actin).

II. Data Presentation